![molecular formula C17H26O5 B14490268 Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate CAS No. 64019-81-4](/img/structure/B14490268.png)
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate is an organic compound with a complex structure that includes a heptanoate ester linked to a phenyl ring substituted with hydroxymethyl and dimethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 7-[2-(carboxymethyl)-3,6-dimethoxyphenyl]heptanoic acid.
Reduction: 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanol.
Substitution: 7-[2-(hydroxymethyl)-3,6-dihydroxyphenyl]heptanoate.
Aplicaciones Científicas De Investigación
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to the ability of the hydroxymethyl and methoxy groups to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-[2-(hydroxymethyl)-3,5-dimethoxyphenyl]heptanoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 7-[2-(hydroxymethyl)-3,6-dihydroxyphenyl]heptanoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both hydroxymethyl and dimethoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
64019-81-4 |
|---|---|
Fórmula molecular |
C17H26O5 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate |
InChI |
InChI=1S/C17H26O5/c1-20-15-10-11-16(21-2)14(12-18)13(15)8-6-4-5-7-9-17(19)22-3/h10-11,18H,4-9,12H2,1-3H3 |
Clave InChI |
ZXSQLAUYFWDWGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)CO)CCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


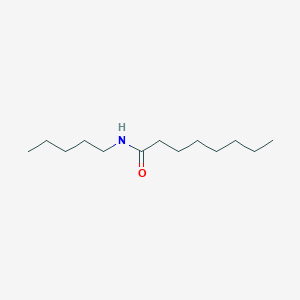
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


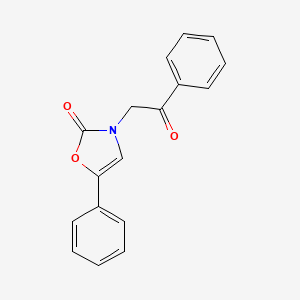
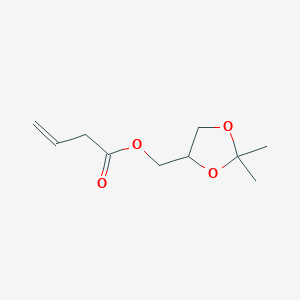
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
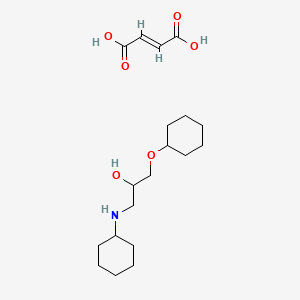
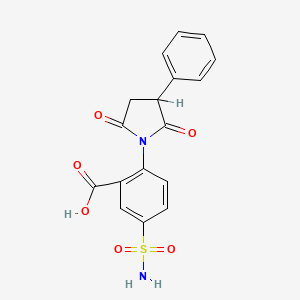
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
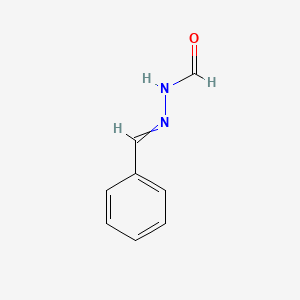
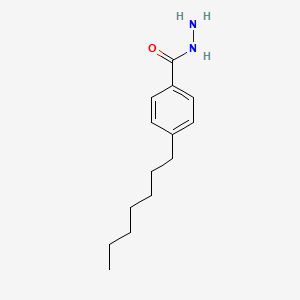

![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
